molecular formula C13H9BrClN3OS B3332440 N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea CAS No. 89374-30-1

N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea

Cat. No.: B3332440
CAS No.: 89374-30-1
M. Wt: 370.65 g/mol
InChI Key: SZQFGQODEJJSLP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, a chloropyridyl group, and a carbonyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea typically involves the reaction of 4-bromoaniline with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiourea derivatives.

    Substitution: Compounds with substituted bromine or chlorine atoms.

Scientific Research Applications

N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea
  • N-(4-bromophenyl)-N’-[(2-fluoro-3-pyridyl)carbonyl]thiourea
  • N-(4-bromophenyl)-N’-[(2-chloro-4-pyridyl)carbonyl]thiourea

Uniqueness

N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea is unique due to the specific combination of bromophenyl and chloropyridyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3OS/c14-8-3-5-9(6-4-8)17-13(20)18-12(19)10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQFGQODEJJSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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